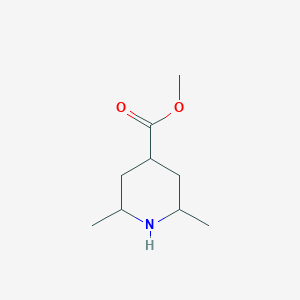

Methyl 2,6-dimethylpiperidine-4-carboxylate

Beschreibung

Methyl 2,6-dimethylpiperidine-4-carboxylate is a piperidine derivative characterized by a six-membered nitrogen-containing ring with methyl groups at the 2- and 6-positions and a methyl ester substituent at the 4-position. Its molecular formula is C₉H₁₇NO₂ (free base) or C₉H₁₈ClNO₂ in its hydrochloride salt form . The compound’s structure is critical in medicinal chemistry, as piperidine derivatives are known for their bioactivity, including antibacterial and antitumor properties .

Key physicochemical properties include:

- Predicted Collision Cross-Section (CCS): Values range from 139.3 Ų ([M+H]⁺ adduct) to 149.3 Ų ([M+Na]⁺ adduct), indicating variability in gas-phase ion mobility depending on adduct formation .

- Stereochemistry: The (2R,4r,6S)-stereoisomer has been documented, highlighting the role of chiral centers in modulating biological interactions .

Eigenschaften

IUPAC Name |

methyl 2,6-dimethylpiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-6-4-8(9(11)12-3)5-7(2)10-6/h6-8,10H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSANXWNALCTOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(N1)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Esterification of 2,6-Dimethylpiperidine

The most straightforward method involves reacting 2,6-dimethylpiperidine with methyl chloroformate under basic conditions. This nucleophilic acyl substitution proceeds via the deprotonation of the piperidine’s secondary amine, followed by attack on the electrophilic carbonyl carbon of methyl chloroformate.

Reaction Conditions and Optimization

- Base Selection : Triethylamine (TEA), sodium hydroxide (NaOH), or potassium carbonate (K₂CO₃) are commonly employed to neutralize HCl byproducts. TEA is preferred for its solubility in organic solvents and mild reaction conditions.

- Solvent Systems : Dichloromethane (DCM) or tetrahydrofuran (THF) are ideal due to their inertness and ability to dissolve both reactants.

- Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions such as over-alkylation.

Workup and Purification

Post-reaction, the mixture is washed with water to remove excess base and acid byproducts. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure. Recrystallization from ethanol/water mixtures yields the pure product.

Hydrogenation of Pyridine Precursors

A complementary strategy involves hydrogenating 2,6-dimethylpyridine-4-carboxylate derivatives. This method is advantageous for controlling stereochemistry and avoiding harsh acylating agents.

Procedure from Pyridine to Piperidine

In a representative protocol, methyl 2,6-dimethylpyridine-4-carboxylate is dissolved in glacial acetic acid and hydrogenated under 1 atm H₂ using palladium on carbon (Pd/C) as a catalyst. The reaction proceeds at room temperature for 16 hours, achieving >95% conversion to the cis-piperidine product.

Key Considerations

- Catalyst Loading : 10% Pd/C (15–50% w/w relative to substrate) ensures efficient reduction.

- Acidic Media : Glacial acetic acid protonates the pyridine nitrogen, facilitating adsorption onto the catalyst surface.

- Stereochemical Outcome : The cis configuration dominates due to preferential hydrogen addition to the less hindered face of the pyridine ring.

Post-Hydrogenation Processing

The crude product is filtered through Celite to remove the catalyst, neutralized with triethylamine, and protected with tert-butoxycarbonyl (Boc) groups if necessary. Final purification via column chromatography (hexane/ethyl acetate) isolates the desired ester.

Alternative Oxidation-Reduction Pathways

Patent CN102887854B outlines a redox-based approach for synthesizing structurally related piperidine carboxylates, adaptable to methyl 2,6-dimethylpiperidine-4-carboxylate.

Oxidation of Pyridine Derivatives

4-Picoline-2-carboxylic acid ethyl ester is oxidized using phospho-molybdic acid and hydrogen peroxide (H₂O₂) to form an N-oxide intermediate. This step is critical for activating the ring toward subsequent reduction.

Reduction to Piperidine

The N-oxide undergoes catalytic hydrogenation with Pd/C and formic acid amine in methanol or ethanol. This one-pot reduction selectively yields the piperidine framework with a 78–79% isolated yield after recrystallization.

Advantages Over Direct Methods

- Avoids use of toxic chloroformates.

- Enables access to enantiomerically pure products via chiral catalysts.

Comparative Analysis of Synthetic Routes

Key Observations

- Yield : Hydrogenation offers superior conversion rates but requires specialized equipment.

- Safety : Direct esterification involves hazardous methyl chloroformate, necessitating stringent safety protocols.

- Scalability : The redox method is industrially viable due to its compatibility with continuous flow systems.

Optimization Strategies and Challenges

Purification Challenges

- Byproduct Formation : Over-alkylation can occur if excess methyl chloroformate is used. This is mitigated by slow reagent addition and temperature control.

- Recrystallization Solvents : Ethanol/water mixtures (1:3 v/v) effectively remove unreacted starting materials.

Catalyst Recycling

Pd/C from hydrogenation reactions can be recovered and reactivated via washing with dilute nitric acid, reducing costs.

Stereochemical Modifications Introducing chiral auxiliaries or using asymmetric hydrogenation conditions (e.g., (R)-BINAP-Pd complexes) could enhance enantioselectivity, though this remains unexplored for the target compound.

Analyse Chemischer Reaktionen

Reaktionstypen

Methyl-2,6-dimethylpiperidin-4-carboxylat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu entsprechenden N-Oxiden oxidiert werden.

Reduktion: Reduktionsreaktionen können die Estergruppe unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid in einen Alkohol umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitution: Amine, Thiole und andere Nucleophile.

Hauptsächlich gebildete Produkte

Oxidation: N-Oxide.

Reduktion: Alkohole.

Substitution: Entsprechende substituierte Produkte, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Precursor for Drug Synthesis

Methyl 2,6-dimethylpiperidine-4-carboxylate serves as a key intermediate in the synthesis of various pharmaceuticals. Its structural characteristics enable the formation of biologically active compounds through multiple synthetic pathways. For instance, it has been utilized in the synthesis of lasmiditan, a medication used for treating migraine attacks, by acting as a building block for complex molecular architectures .

Biological Activity

Research indicates that derivatives of this compound exhibit notable biological activities. These include interactions with specific biological targets that may lead to therapeutic effects in conditions such as neuropathic pain and other central nervous system disorders . The compound's ability to modulate receptor activity makes it valuable in drug discovery processes.

Chemical Synthesis

Synthetic Routes

this compound can be synthesized through various methods, including:

- Reduction Reactions : Selective reduction of related piperidine derivatives has been employed to obtain this compound efficiently.

- Rearrangement Reactions : Intramolecular reactions involving piperidine derivatives can yield this compound through rearrangements that enhance structural complexity .

These synthetic routes highlight the compound's versatility as a precursor in organic synthesis.

Comparative Analysis with Related Compounds

The unique structural features of this compound allow it to exhibit distinct reactivity compared to similar compounds. Below is a comparative table outlining its characteristics against related piperidine derivatives:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl piperidine-4-carboxylate | Piperidine ring with a carboxylate group | Lacks additional methyl substitutions |

| 2-Methylpiperidine-4-carboxylic acid | Similar backbone but fewer methyl groups | More acidic character due to free carboxylic acid |

| N,N-Dimethylpiperidin-4-carboxamide | Contains amide instead of ester | Different reactivity profile due to amide bond |

| Methyl 1-methylpiperidine-4-carboxylate | Methyl group at position 1 instead of position 2 | Altered steric hindrance affecting biological activity |

This table illustrates how the arrangement of methyl groups influences the compound's steric and electronic properties, impacting both its reactivity and biological activity .

Case Studies and Research Findings

Case Study: Lasmiditan Synthesis

One significant application of this compound is its role in synthesizing lasmiditan hemisuccinate. The process involves several steps where this compound acts as a crucial intermediate, showcasing its importance in developing effective migraine treatments .

Research Insights

A study published in a peer-reviewed journal highlighted the oxygenase-catalyzed desymmetrization of N,N-dialkyl-piperidine-4-carboxylic acids, including derivatives of this compound. This research emphasizes the compound's utility in generating enantiomerically enriched products that are vital for pharmaceutical applications .

Wirkmechanismus

The mechanism of action of methyl 2,6-dimethylpiperidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 2,6-Dimethylpiperidine-4-Carboxylate

Molecular Formula: C₁₂H₂₃NO₂ Key Differences:

- Ester Group : The tert-butyl ester substituent increases molecular weight (213.32 g/mol vs. 171.13 g/mol for the methyl ester) and introduces steric bulk, which may reduce solubility in polar solvents but enhance lipid membrane permeability .

- Applications : tert-Butyl esters are often used as protective groups in organic synthesis, whereas methyl esters are more common in bioactive intermediates .

| Property | Methyl Ester | tert-Butyl Ester |

|---|---|---|

| Molecular Weight | 171.13 g/mol | 213.32 g/mol |

| Ester Group | -OCH₃ | -OC(CH₃)₃ |

| Predicted Solubility | Higher in polar solvents | Lower in polar solvents |

Stereoisomeric Variants

The (2R,4r,6S)-stereoisomer of methyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride (C₉H₁₈ClNO₂) demonstrates the importance of chirality in pharmacological activity. For example:

Piperidine Carboxylates in Medicinal Chemistry

- Antibacterial Activity : Modifications at the 4-position (e.g., hydroxyl or phenyl groups) enhance interactions with bacterial membranes or enzymes .

- Structural Flexibility : Substituents on the piperidine ring influence conformational stability, as shown in X-ray crystallography studies .

Physicochemical and Functional Comparisons

Collision Cross-Section (CCS) Analysis

CCS values for this compound vary with adduct type, reflecting differences in ion mobility:

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 172.13321 | 139.3 |

| [M+Na]⁺ | 194.11515 | 149.3 |

| [M-H]⁻ | 170.11865 | 139.4 |

Larger adducts (e.g., [M+Na]⁺) exhibit higher CCS values due to increased ion size, which is relevant for mass spectrometry-based identification .

Functional Group Impact

- Methyl vs. tert-Butyl Esters : Methyl esters are more hydrolytically labile, making them suitable for prodrug designs, whereas tert-butyl esters offer stability under acidic conditions .

- Salt Forms : Hydrochloride salts (e.g., CID 23553380) improve crystallinity and bioavailability compared to free bases .

Biologische Aktivität

Methyl 2,6-dimethylpiperidine-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is a piperidine derivative that has been investigated for various biological activities, including antimicrobial, antiviral, and anticancer properties. Its structure allows it to interact with biological targets, making it a valuable compound in drug development.

1. Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits significant antimicrobial and antiviral activities. It has been used as a precursor in the synthesis of compounds with enhanced biological effects against various pathogens .

2. Anticancer Activity

The compound has shown promise in cancer therapy. Studies have demonstrated its ability to induce cytotoxicity and apoptosis in cancer cell lines. For instance, a derivative of piperidine exhibited better cytotoxicity than the reference drug bleomycin in FaDu hypopharyngeal tumor cells . The mechanism involves modulation of biochemical pathways through interaction with specific molecular targets such as enzymes or receptors .

3. Neuroprotective Effects

This compound has been explored for its potential neuroprotective effects. It may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in managing conditions like Alzheimer’s disease. This inhibition can lead to improved cognitive function by increasing acetylcholine levels in the brain .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, which can alter metabolic pathways leading to therapeutic effects .

- Receptor Binding : It may bind to specific receptors, modulating their activity and influencing cellular responses .

Case Studies and Experimental Data

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Methyl 2,6-dimethylpiperidine-4-carboxylate with high enantiomeric purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including piperidine ring formation, esterification, and stereochemical control. For enantiopurity, chiral catalysts (e.g., BINOL-derived ligands) or resolution techniques (e.g., diastereomeric salt crystallization) are critical. Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization. Chromatographic purity assessment (HPLC with chiral columns) and polarimetry are essential for validating enantiomeric excess .

Q. How can the structure of this compound be confirmed using crystallographic methods?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in solvents like ethanol/water. Data collection using a diffractometer (e.g., Bruker D8 QUEST) and refinement with SHELXL or OLEX2 ensures accurate bond-length/angle determination. ORTEP-3 visualizes thermal ellipsoids to assess disorder. Key metrics: R-factor < 5%, CCDC deposition for reproducibility.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR in CDCl or DMSO-d resolve methyl and piperidine protons. COSY and HSQC confirm connectivity.

- IR : Ester carbonyl (C=O) stretch at ~1720 cm, piperidine ring vibrations at 2800–3000 cm.

- MS : High-resolution ESI-MS confirms molecular ion [M+H] with < 3 ppm error.

Advanced Research Questions

Q. How do steric effects from the 2,6-dimethyl groups influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : The axial 2,6-dimethyl groups create significant steric hindrance, reducing accessibility to the ester carbonyl. Kinetic studies (e.g., monitoring hydrolysis rates under basic vs. acidic conditions) quantify this effect. Computational modeling (DFT with Gaussian 16) predicts transition-state geometries and activation energies. Compare with unsubstituted analogs to isolate steric contributions .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Discrepancies often arise from variations in:

- Catalyst loading : Pd/C vs. Raney Ni in hydrogenation steps.

- Workup protocols : Acidic vs. neutral extraction affecting ester stability.

- Analytical methods : GC-MS vs. -NMR integration for yield calculation.

A systematic review of reaction parameters (e.g., temperature gradients, solvent purity) and interlab validation (e.g., round-robin testing) can identify critical variables .

Q. How can the compound’s stability under various storage conditions be rigorously evaluated?

- Methodological Answer :

- Thermal stability : TGA/DSC analysis (5–10°C/min ramp) to detect decomposition events.

- Light sensitivity : UV-Vis spectroscopy pre/post UV exposure (254 nm, 24 hrs).

- Humidity testing : Karl Fischer titration to monitor hygroscopicity.

Storage recommendations: Dark, anhydrous conditions at -20°C, with argon blanket to prevent oxidation .

Q. What role does this compound play in medicinal chemistry SAR studies?

- Methodological Answer : As a conformationally restricted piperidine analog, it serves as a scaffold for probing:

- Bioavailability : LogP measurements (shake-flask method) vs. computational predictions.

- Target engagement : Radiolabeling (e.g., -methyl group) for receptor-binding assays.

- Metabolic stability : Liver microsome assays (human vs. rodent) to assess CYP450-mediated oxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.